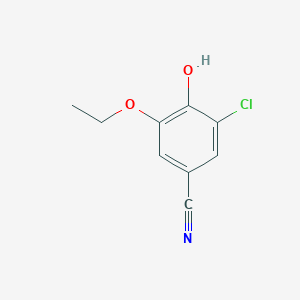

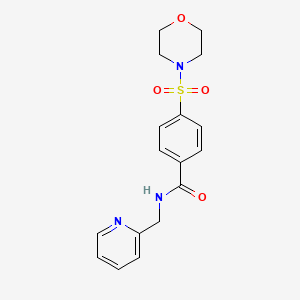

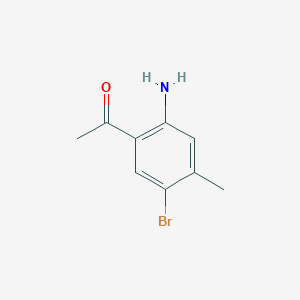

![molecular formula C17H24N4O2 B2712818 N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-77-8](/img/structure/B2712818.png)

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Hexahydro-s-triazine Derivatives in Epoxy Resins

Shusen You et al. (2017) explored the use of hexahydro-s-triazine (HT) derivatives, including compounds similar to N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, in creating acid-degradable epoxy resins. They found these derivatives to be promising for producing recyclable and environmentally-friendly epoxy resins.

Gold-Catalyzed Synthesis of Novel Heterocycles

Yan-Xue Zhang et al. (2020) researched the gold-catalyzed synthesis of novel heterocycles using compounds structurally related to this compound. Their findings contribute to the field of organic chemistry and the development of new pharmaceuticals and materials.

Corrosion Inhibition by Benzothiazole Derivatives

Zhiyong Hu et al. (2016) studied benzothiazole derivatives, which share a triazine component with this compound, for their corrosion inhibiting effects. These derivatives showed high efficiency in protecting steel against corrosion, suggesting potential industrial applications.

Triazine Synthesis Using N-Halosulfonamides

R. Ghorbani‐Vaghei et al. (2015) explored the synthesis of triazines, like this compound, using N-halosulfonamides. Their research offers insights into efficient and solvent-free methods of synthesizing triazines.

Biomedical Applications of Triazine Derivatives

P. Castelino et al. (2014) investigated thiadiazolotriazin-4-ones, closely related to the triazine in this compound. They found that these compounds have potential as mosquito-larvicidal and antibacterial agents, highlighting their importance in medical and environmental applications.

作用機序

Target of Action

The primary targets of N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter .

Mode of Action

This compound: interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, meaning the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .

Biochemical Pathways

The inhibition of AChE and BuChE by This compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE and BuChE, the compound increases the synaptic levels of acetylcholine, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic transmission due to increased levels of acetylcholine . This can lead to improved cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .

特性

IUPAC Name |

N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUQUIYDDJILIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

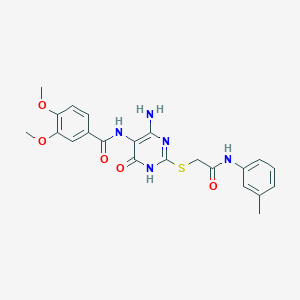

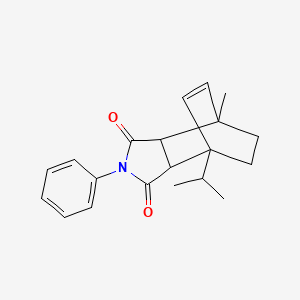

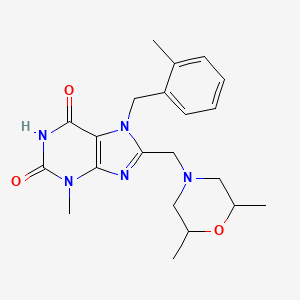

![5-Fluoro-4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2712738.png)

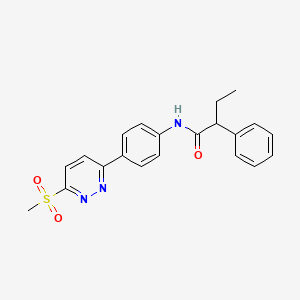

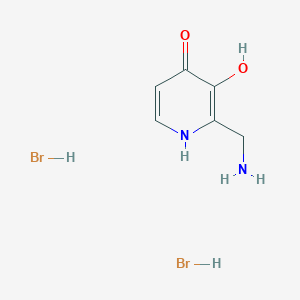

![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)

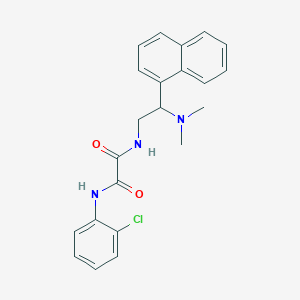

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

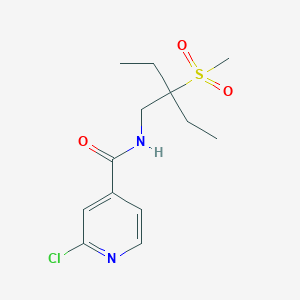

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)